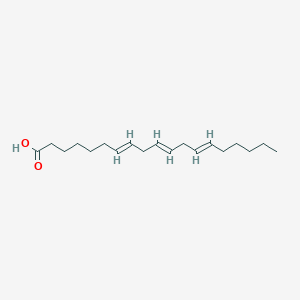
cis-7,10,13-Nonadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13-Nonadecatrienoic acid typically involves the use of organic synthesis techniques to introduce the necessary double bonds at specific positions in the carbon chain. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide . The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or marine organisms. Alternatively, large-scale synthesis can be achieved through catalytic hydrogenation and isomerization processes, which allow for the selective formation of the desired cis double bonds .
Análisis De Reacciones Químicas
Types of Reactions: cis-7,10,13-Nonadecatrienoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for hydrogenation reactions.
Substitution: Acid catalysts, such as sulfuric acid, are often used in esterification reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
Chemistry: cis-7,10,13-Nonadecatrienoic acid is used as a model compound in studies of lipid oxidation and the development of antioxidants . Its unique structure makes it a valuable tool for understanding the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function . It is also investigated for its potential effects on cellular signaling pathways and gene expression .
Medicine: Research into the medical applications of this compound includes its potential use as a therapeutic agent for conditions related to inflammation and oxidative stress . Its antioxidant properties are of particular interest in the development of treatments for cardiovascular diseases and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials . Its unique properties make it suitable for use in the production of high-performance lubricants and coatings .
Mecanismo De Acción
The mechanism by which cis-7,10,13-Nonadecatrienoic acid exerts its effects is primarily related to its ability to interact with cell membranes and modulate lipid signaling pathways . The presence of multiple cis double bonds allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, this compound can act as a ligand for certain receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress response .
Comparación Con Compuestos Similares
cis-9,12,15-Octadecatrienoic acid (Linolenic acid): Another polyunsaturated fatty acid with three cis double bonds, but with a shorter carbon chain (18 carbons) compared to cis-7,10,13-Nonadecatrienoic acid.
cis-5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): A polyunsaturated fatty acid with four cis double bonds and a longer carbon chain (20 carbons).
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its 19-carbon chain length . This distinct structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
(7E,10E,13E)-nonadeca-7,10,13-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10,12-13H,2-5,8,11,14-18H2,1H3,(H,20,21)/b7-6+,10-9+,13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOUGMXXGSUEX-YHTMAJSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,4R,7S,7aR)-tert-butyl 2,2-dimethyl-6-oxotetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B8259307.png)
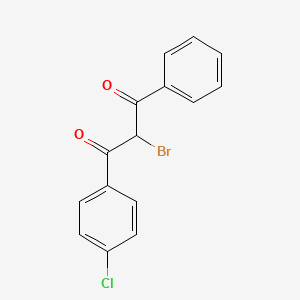
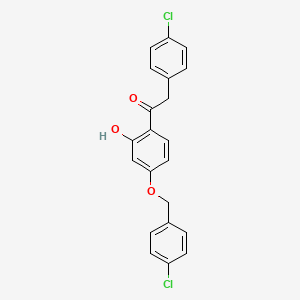
![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
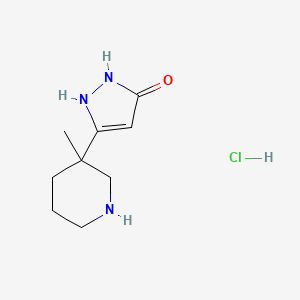
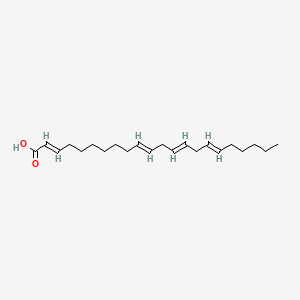
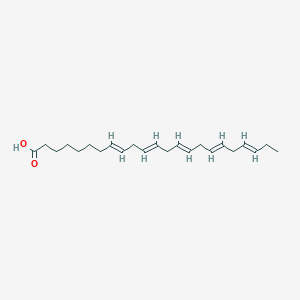
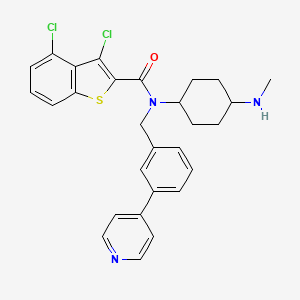
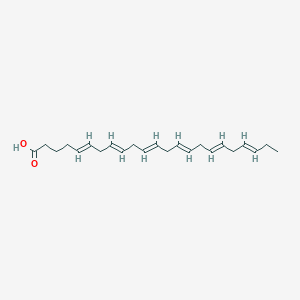
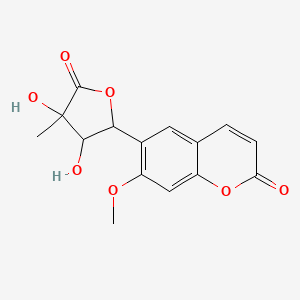
![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) (E)-3-phenylprop-2-enoate](/img/structure/B8259425.png)
![(2,5-Diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B8259431.png)
